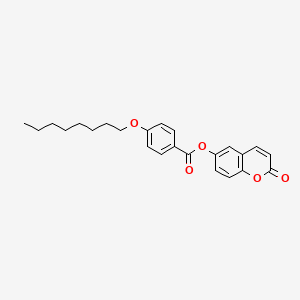![molecular formula C20H32S2Si B14182441 tert-Butyl(3'-hexyl[2,2'-bithiophen]-5-yl)dimethylsilane CAS No. 918826-00-3](/img/structure/B14182441.png)
tert-Butyl(3'-hexyl[2,2'-bithiophen]-5-yl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane is an organosilicon compound that features a tert-butyl group, a hexyl chain, and a bithiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction between two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Hexyl Chain: The hexyl chain can be introduced via a Grignard reaction or a similar alkylation process.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction.
Silylation: The final step involves the silylation of the bithiophene core with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be necessary to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane can undergo oxidation reactions, particularly at the thiophene rings. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the thiophene rings or the tert-butyl group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Bromine, chlorine, in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Oxidized bithiophene derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated bithiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane is used as a building block for the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
While direct biological applications are limited, derivatives of this compound could be explored for their potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound’s derivatives could be investigated for their potential use as drug delivery agents or as components in diagnostic tools.
Industry
In industry, tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique structural properties make it suitable for use in high-performance materials.
Mécanisme D'action
The mechanism of action of tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane is largely dependent on its application. In organic electronics, the compound functions as a semiconductor material, facilitating the transport of charge carriers. The bithiophene core provides a conjugated system that allows for efficient charge transfer, while the tert-butyl and hexyl groups enhance solubility and processability.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilanol: Used as a silylating agent for the protection of hydroxyl groups.
tert-Butyl(3-iodopropoxy)dimethylsilane: Used in organic synthesis as an intermediate.
tert-Butyl(3-bromopropoxy)dimethylsilane: Another intermediate used in organic synthesis.
Uniqueness
tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane is unique due to its combination of a bithiophene core with tert-butyl and hexyl substituents. This combination imparts specific electronic properties and solubility characteristics that are advantageous in the development of organic electronic materials.
Propriétés
Numéro CAS |
918826-00-3 |
|---|---|
Formule moléculaire |
C20H32S2Si |
Poids moléculaire |
364.7 g/mol |
Nom IUPAC |
tert-butyl-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]-dimethylsilane |
InChI |
InChI=1S/C20H32S2Si/c1-7-8-9-10-11-16-14-15-21-19(16)17-12-13-18(22-17)23(5,6)20(2,3)4/h12-15H,7-11H2,1-6H3 |
Clé InChI |
WNLDRMYLAAYPIX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(SC=C1)C2=CC=C(S2)[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(4-fluorophenyl)methyl]stannanone](/img/structure/B14182365.png)
![4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14182366.png)
![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene](/img/structure/B14182375.png)

![2-[(4-tert-Butylphenyl)methoxy]oxane](/img/structure/B14182391.png)
![4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B14182403.png)
![4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14182406.png)



![4-Chloro-2-[1-(4-fluorophenyl)ethyl]aniline](/img/structure/B14182418.png)
![3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane](/img/structure/B14182426.png)
![Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane](/img/structure/B14182438.png)
![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14182439.png)
